Diphenic acid
Overview
Description
Diphenic acid, also known as [1,1’-Biphenyl]-2,2’-dicarboxylic acid, is an organic compound with the molecular formula C14H10O4. It is a white solid that is most commonly studied among several isomeric dicarboxylic acids of biphenyl. This compound can be prepared in the laboratory and is also a product of microbial action on phenanthrene .
Synthetic Routes and Reaction Conditions:
Diazotization of Ortho-Aminobenzoic Acid: This method involves converting ortho-aminobenzoic acid to its diazonium salt, followed by reduction to this compound using copper (I) as a catalyst.
Oxidation of Phenanthrene: Phenanthrene can be oxidized by peracetic acid, which is prepared from acetic acid and hydrogen peroxide.
Industrial Production Methods:
Microbial Degradation: this compound can be produced through the microbial degradation of phenanthrene, which is a polycyclic aromatic hydrocarbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including phenanthrenequinone.
Reduction: The reduction of this compound can be achieved using reducing agents such as copper (I).
Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chromium trioxide, potassium dichromate, potassium permanganate.
Reducing Agents: Copper (I).
Major Products:
Phenanthrenequinone: Formed through the oxidation of this compound.
Diphenic Anhydride: Formed through the reaction of this compound with carbodiimide chemical fuel.
Mechanism of Action
Target of Action
Diphenic acid, also known as Dibenzoic acid, is an organic compound with the formula (C6H4CO2H)2 . It is primarily used as a pharmaceutical intermediate and can be utilized in synthesizing certain dyes . .
Mode of Action
For instance, it can form a variety of coordination polymers , which suggests that it may interact with metal ions in biological systems.
Biochemical Pathways
This compound is a product of the microbial action on phenanthrene . It is a downline metabolite of 9,10-dihydroxyphenanthrene . This compound has been demonstrated to produce carbon (IV) oxide and is linked to phthalate . It is equivalent to 1-hydroxy-2-naphthoic acid, a metabolite that ends the phenanthrene metabolic pathway .
Result of Action
It is known that this compound can form a variety of coordination polymers , suggesting that it may have effects on the structure and function of biological macromolecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the molar ratio of phenanthrene to acetic acid is a dominant factor influencing the yields of this compound . Additionally, the reaction temperature and the presence of other chemicals, such as hydrogen peroxide, can also affect the formation and action of this compound .
Scientific Research Applications
Diphenic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phthalic Acid: Similar in structure but with carboxyl groups on adjacent carbon atoms of a single benzene ring.
Terephthalic Acid: Similar in structure but with carboxyl groups on opposite carbon atoms of a single benzene ring.
Uniqueness of Diphenic Acid:
Biphenyl Nucleus: this compound has a unique biphenyl nucleus with carboxyl groups on each benzene ring, which distinguishes it from other dicarboxylic acids.
Microbial Degradation Product: It is specifically a product of microbial degradation of phenanthrene, which is not common among other similar compounds.
Properties
IUPAC Name |
2-(2-carboxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZCCUDJHOGOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060064 | |
Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0060064 | |
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Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Diphenic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20634 | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Diphenic acid | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
482-05-3 | |
Record name | Diphenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482053 | |
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Record name | DIPHENIC ACID | |
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Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |
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Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
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Record name | Biphenyl-2,2'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.889 | |
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Record name | DIPHENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5X735ZIM | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Diphenic acid is frequently obtained via the oxidation of phenanthrene. One method utilizes peracetic acid generated in situ from acetic acid and hydrogen peroxide. [, ] This approach often involves reaction distillation and can be optimized by adjusting parameters such as molar ratios of reactants, reaction time, and temperature. [, ]
A: The molecular formula of this compound is C14H10O4. Its molecular weight is 242.23 g/mol. []
A: Researchers frequently use Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound and its derivatives. IR spectroscopy reveals information about functional groups, particularly the characteristic carbonyl stretches of carboxylic acids. NMR spectroscopy provides insights into the structure and connectivity of atoms within the molecule. MS is useful for determining molecular weight and analyzing fragmentation patterns. [, , , ]
A: this compound belongs to the biphenyl family, featuring two phenyl rings connected by a single bond. The presence of two carboxylic acid groups at the 2,2' positions of the biphenyl system imparts unique conformational flexibility to the molecule, influencing its interactions with other molecules. [, ]
A: Modifying the this compound structure with various substituents can significantly alter its properties. For instance, introducing electron-withdrawing groups like nitro groups can impact the molecule's acidity, reactivity, and biological activity. [, ] Conversely, electron-donating substituents like methoxy groups can have different effects. [, ]
A: Yes, this compound, a downstream metabolite in the phenanthrene degradation pathway, serves as a dependable indicator of phenanthrene metabolism in environments where microbial communities thrive. [, ]
A: Polyporus sp. utilize a combination of enzymes, including phenoloxidases and dioxygenases, to degrade phenanthrene. [] One identified pathway involves the initial attack at the C9 and C10 positions of phenanthrene, leading to the formation of this compound as a key intermediate. [, ]
A: Yes, this compound acts as a versatile bridging ligand in coordination polymers due to its ability to bind metal ions through its carboxylate groups. The structural diversity observed in this compound-based coordination polymers arises from the molecule's conformational flexibility and the potential for various coordination modes. [, , ]
A: Alkyl esters of this compound have been investigated for their potential as plasticizers. [] Additionally, alkyd resins derived from diphenic anhydride exhibit properties comparable to phthalic alkyds, suggesting potential applications in polymer chemistry. []
A: Exploring the potential of this compound in the development of metal-organic frameworks (MOFs) for applications such as gas storage, separation, and catalysis presents exciting opportunities. [] Further investigations into the biodegradation pathways of this compound and its derivatives are crucial for understanding its environmental fate and potential risks. [] Additionally, exploring the impact of different substituents on the properties of this compound derivatives could lead to the discovery of novel materials with tailored properties. [, ]
A: Computational methods like molecular modeling, docking studies, and density functional theory (DFT) calculations can aid in understanding the structural properties, conformational preferences, and reactivity of this compound and its derivatives. These tools can predict molecular interactions, elucidate reaction mechanisms, and guide the design of novel materials with specific properties. [, ]
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